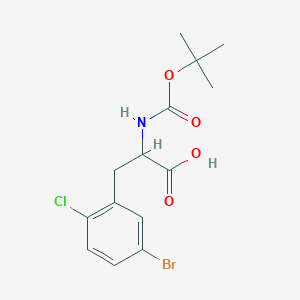

N-Boc-5-Bromo-2-chloro-DL-phenylalanine

Beschreibung

Contextualization within Halogenated Phenylalanine Derivatives and Unnatural Amino Acids

N-Boc-5-bromo-2-chloro-DL-phenylalanine belongs to the broader classes of halogenated phenylalanine derivatives and unnatural amino acids (UAAs). Unnatural amino acids are those not found in the standard genetic code and are instrumental in creating novel chemical entities. They are used as therapeutic agents, scaffolds for peptidomimetics, and precursors in organic synthesis. mdpi.com Phenylalanine and tyrosine derivatives are among the most studied UAAs and have found clinical applications. mdpi.com

Halogenated amino acids, in particular, have garnered significant attention due to the unique properties imparted by the halogen atoms. Halogens can influence a molecule's conformation, lipophilicity, and metabolic stability, and can also serve as reactive handles for further chemical modifications. For instance, halogenated tyrosine and phenylalanine derivatives have been developed for tumor imaging and targeted alpha therapy. nih.gov The introduction of halogen atoms, such as bromine and chlorine in this compound, provides chemists with versatile tools for creating structurally diverse and functionally optimized molecules. The site-specific incorporation of such derivatives into proteins can introduce novel functionalities for a range of biochemical and biophysical applications. nih.govacs.org

Significance of N-Boc Protection in Amino Acid and Peptide Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. wikipedia.org Its primary function is to temporarily block the reactivity of the amino group of an amino acid, preventing unwanted side reactions during peptide bond formation or other chemical transformations.

The significance of N-Boc protection lies in its stability under a variety of reaction conditions, including basic and nucleophilic environments, and its ease of removal under mild acidic conditions. nih.govresearchgate.net This orthogonality allows for selective deprotection without affecting other sensitive functional groups within a complex molecule. The Boc group can be introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). wikipedia.org Its subsequent removal, typically with acids like trifluoroacetic acid (TFA), regenerates the free amine, which can then participate in the next step of a synthetic sequence. wikipedia.orgresearchgate.net This robust and reliable protection strategy is fundamental to the stepwise synthesis of peptides and other complex nitrogen-containing compounds.

Overview of Synthetic Utility as a Functionalized Building Block

This compound is a highly functionalized building block that offers multiple points for synthetic diversification. The presence of two different halogen atoms (bromine and chlorine) on the phenyl ring allows for selective and sequential cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This enables the introduction of a wide array of substituents at specific positions on the aromatic ring, leading to the generation of diverse molecular libraries.

The carboxylic acid and the Boc-protected amine functionalities provide the core structure of an amino acid, allowing for its incorporation into peptide chains or its use as a scaffold for the synthesis of peptidomimetics. The racemic "DL" nature of the compound means it contains both enantiomers, which can be used as a mixture or separated to access stereochemically pure products for applications where chirality is critical.

Research Relevance in the Development of Complex Organic Scaffolds and Peptidomimetics

The structural features of this compound make it highly relevant in contemporary research focused on the design and synthesis of complex organic scaffolds and peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability, bioavailability, and receptor-binding affinity. google.com

The di-halogenated phenyl ring of this compound can be elaborated into intricate polycyclic systems or decorated with various functional groups to explore structure-activity relationships in drug discovery programs. The ability to selectively functionalize the bromine and chlorine atoms provides a powerful strategy for fine-tuning the pharmacological properties of a lead compound. Researchers can systematically modify the substitution pattern on the aromatic ring to optimize interactions with biological targets. The incorporation of this unnatural amino acid into peptide sequences can induce specific conformational constraints or introduce novel side-chain functionalities not accessible with natural amino acids, leading to the development of new therapeutic agents and research tools. google.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H17BrClNO4 |

|---|---|

Molekulargewicht |

378.64 g/mol |

IUPAC-Name |

3-(5-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |

InChI-Schlüssel |

ATNXDQHIRSSYGG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N Boc 5 Bromo 2 Chloro Dl Phenylalanine

Retrosynthetic Analysis of N-Boc-5-Bromo-2-chloro-DL-phenylalanine

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. scribd.comnumberanalytics.com For this compound, the analysis begins by identifying the key chemical bonds and functional groups that can be disconnected.

The primary disconnections for this target molecule are:

Amide Bond Disconnection: The tert-butoxycarbonyl (Boc) protecting group is disconnected from the amino group. This is a standard step in peptide chemistry, pointing to a final protection step using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) with the unprotected amino acid, 5-Bromo-2-chloro-DL-phenylalanine. chemicalbook.com

Cα-Benzyl Bond Disconnection: The bond between the α-carbon of the amino acid and the 2-chloro-5-bromophenyl ring is a key disconnection. This suggests a synthetic route involving the coupling of a substituted benzyl (B1604629) halide with a glycine (B1666218) enolate equivalent or a similar nucleophilic glycine synthon.

Functional Group Interconversion (FGI) on the Aromatic Ring: The bromo and chloro substituents on the phenyl ring are considered. This leads to the consideration of a pre-functionalized benzene (B151609) derivative as a starting material, or the sequential halogenation of a simpler phenylalanine derivative. The retrosynthesis suggests that starting with a pre-halogenated benzene ring, such as 1-bromo-4-chlorobenzene (B145707) or a related derivative, is a viable strategy.

This retrosynthetic approach logically breaks down the complex target into simpler, more manageable synthetic steps, highlighting the key reactions required for its construction. icj-e.org

Direct Halogenation Approaches to Phenylalanine Derivatives

Directly halogenating the aromatic ring of phenylalanine or its derivatives presents a more convergent, though often challenging, synthetic route.

Regioselectivity and Control in Aromatic Bromination and Chlorination

Achieving the desired 5-bromo-2-chloro substitution pattern via direct halogenation of a phenylalanine scaffold is complicated by the directing effects of the substituents. The amino acid side chain is an ortho-, para-directing group. Therefore, direct electrophilic bromination or chlorination of N-Boc-phenylalanine would likely yield a mixture of para- and ortho-substituted products, not the desired 2,5-disubstituted pattern.

Modern synthetic methods offer more precise control. For instance, palladium-catalyzed C-H activation, directed by the native amine functional group, has emerged as a powerful tool for the ortho-halogenation of phenylalanine derivatives. nih.govresearchgate.net This methodology allows for the selective introduction of chlorine, bromine, or iodine at the ortho position of the phenyl ring. nih.govresearchgate.net However, subsequent halogenation at the meta-position (relative to the amino acid side chain) would be challenging due to the deactivating effect of the first halogen and the competing directing effects.

| Halogenation Method | Directing Group | Regioselectivity | Challenges |

| Electrophilic Aromatic Substitution | Alkyl (amino acid side chain) | Ortho, Para | Poor regioselectivity for 2,5-disubstitution; formation of product mixtures. |

| Pd-Catalyzed C-H Activation | Amine | Ortho | Subsequent meta-halogenation is difficult; requires specific catalysts and conditions. nih.govresearchgate.net |

Challenges in Ortho- and Meta-Substituted Phenylalanine Synthesis

The synthesis of ortho- and meta-substituted phenylalanine derivatives is notably more complex than that of their para-substituted counterparts. nih.gov While ortho-substitution can be achieved through directed C-H functionalization, this method is not always straightforward and can be substrate-dependent. nih.govacs.org

Meta-substitution is particularly challenging because there are few directing groups that selectively place an incoming substituent at the meta position relative to the amino acid moiety. Often, this requires starting with a meta-substituted precursor rather than attempting a direct halogenation. beilstein-journals.org The synthesis of compounds with both ortho and meta substituents, such as the target molecule, amplifies these difficulties, often necessitating a multi-step approach rather than direct functionalization of the phenylalanine core. acs.org

Multi-Step Synthesis from Precursors

Given the challenges of direct halogenation, a multi-step synthesis starting from a pre-functionalized aromatic precursor is often the most practical and reliable approach. youtube.com

Strategies Involving Pre-functionalized Aromatic Precursors

This strategy involves beginning with a commercially available benzene derivative that already contains the desired halogen substitution pattern, or a pattern that can be easily converted to it. A logical starting material would be 1-bromo-4-chlorobenzene or a derivative thereof.

A common synthetic route involves the conversion of the substituted benzene into a corresponding benzaldehyde (B42025) or benzyl halide. For example, 2-chloro-5-bromobenzaldehyde could serve as a key intermediate. This aldehyde can then be elaborated into the final amino acid.

An example of a reaction sequence starting from a pre-functionalized precursor is the Suzuki or Sonogashira coupling of a protected iodoalanine with a substituted arylboronic acid or aryl halide, respectively. beilstein-journals.orgnih.gov This method is effective for creating the crucial C-C bond between the aromatic ring and the amino acid backbone.

| Precursor Type | Subsequent Reactions | Advantages |

| Substituted Benzaldehyde | Erlenmeyer-Azlactone synthesis, Wittig reaction, Horner-Wadsworth-Emmons reaction | Readily available starting materials, well-established transformations. |

| Substituted Benzyl Halide | Alkylation of glycine enolate equivalents | Direct formation of the amino acid backbone. |

| Substituted Arylboronic Acid | Suzuki coupling with a protected dehydroalanine (B155165) derivative | High efficiency and functional group tolerance. beilstein-journals.org |

Introduction of the α-Amino Acid Moiety

Once a suitable pre-functionalized aromatic precursor is obtained, the final step is the introduction of the α-amino acid functionality. Several classical and modern methods are available for this transformation:

Erlenmeyer-Azlactone Synthesis: A substituted benzaldehyde can be condensed with N-acetylglycine to form an azalactone. Subsequent reduction and hydrolysis yield the desired racemic amino acid. beilstein-journals.org

Strecker Synthesis: Reaction of the aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis, provides the α-amino acid.

From α-Keto Acids: The substituted benzaldehyde can be converted into the corresponding α-keto acid (e.g., 5-bromo-2-chlorophenylpyruvic acid). Subsequent transamination, either chemically or enzymatically, yields the final amino acid. scitepress.org

Alkylation of Glycine Equivalents: A substituted benzyl bromide can be used to alkylate the enolate of a protected glycine derivative, such as a Schiff base of glycine tert-butyl ester.

Following the formation of the racemic 5-Bromo-2-chloro-DL-phenylalanine, the final step is the protection of the amino group with a Boc group, typically using di-tert-butyl dicarbonate in the presence of a base, to yield the target compound, this compound. orgsyn.org

Sequential Halogenation Strategies for Dibromo- and Dichloro-Phenylalanines

The introduction of two different halogen atoms onto the phenyl ring of phenylalanine, as seen in 5-bromo-2-chloro-DL-phenylalanine, requires sophisticated methods to control regioselectivity. Sequential halogenation, where halogens are introduced one after another, is a critical approach. This strategy allows for the precise placement of each halogen, avoiding the formation of undesired isomers that can result from concurrent halogenation.

Directed Ortho-Metalation (DoM) and Subsequent Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This technique relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the aromatic proton at the position ortho (adjacent) to the DMG, creating a highly reactive aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom at the desired ortho position with high selectivity. wikipedia.org

In the context of synthesizing substituted phenylalanines, the protected amino acid moiety itself, or a suitably modified group on the phenyl ring, can act as a DMG. The process involves the interaction of a Lewis basic heteroatom in the DMG with the Lewis acidic lithium, which directs the deprotonation to the nearest ortho-position. wikipedia.org This method demonstrates superior regioselectivity compared to standard electrophilic substitutions, which often yield a mixture of ortho and para products. wikipedia.org The strength of the directing group is a critical factor, with groups like amides, carbamates, and sulfonamides being particularly effective. organic-chemistry.org

Table 1: Common Directing Metalation Groups (DMGs) in DoM

| DMG Category | Examples |

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |

| Moderate | -OR, -NR₂ |

| Weak | -CH₂NR₂, -F, -Cl |

This table provides examples of common directing metalation groups categorized by their relative directing strength in ortho-metalation reactions. organic-chemistry.org

Electrophilic Aromatic Substitution with Regiocontrol

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. The regiochemical outcome of EAS on a substituted benzene ring is dictated by the electronic properties of the existing substituent. libretexts.orgyoutube.com Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing).

Activating groups, such as alkyl and alkoxy groups, direct incoming electrophiles to the ortho and para positions. youtube.comrusselllab.org This is due to their ability to stabilize the positively charged intermediate (arenium ion) formed during the reaction through inductive effects or resonance. libretexts.org Conversely, deactivating groups, particularly those that are electron-withdrawing through resonance (e.g., nitro, cyano, carbonyl groups), direct incoming electrophiles to the meta position. youtube.com This is because substitution at the meta position avoids placing the positive charge of the arenium ion on the carbon atom directly attached to the deactivating group. youtube.com

For the synthesis of di-halogenated phenylalanines, the first halogen substituent will influence the position of the second. Halogens are a unique class of substituents as they are deactivating due to their inductive effect, yet they are ortho, para-directors because their lone pairs can stabilize the arenium ion through resonance. Therefore, careful selection of the reaction conditions and the sequence of halogenation is crucial for achieving the desired 2,5-substitution pattern.

Strategies for Differentiating Bromine and Chlorine Reactivity

Chlorine and bromine, both halogens, exhibit differences in reactivity that can be exploited for selective synthesis. tutorialspoint.combrainly.com Chlorine is generally more reactive than bromine and is a stronger oxidizing agent. brainly.commnstate.edu This difference is attributed to chlorine's higher position in the periodic table and its electron configuration, which makes it easier for chlorine to accept an electron. brainly.commnstate.edu

In radical halogenations, bromine is less reactive and therefore more selective than chlorine. libretexts.org It will preferentially react with the position that forms the most stable radical intermediate. libretexts.org While this is more relevant to aliphatic systems, the underlying principle of differential reactivity extends to aromatic substitutions. In electrophilic aromatic halogenation, the choice of the halogenating agent and catalyst is critical. For instance, bromination can often be achieved under milder conditions than chlorination. This reactivity difference allows for sequential halogenation strategies where the less reactive halogen (bromine) might be introduced first, followed by the more reactive one (chlorine) under more forcing conditions, or vice-versa, depending on the directing effects of the substituents already present on the phenylalanine ring.

Table 2: Comparison of Chlorine and Bromine Properties

| Property | Chlorine | Bromine |

| Periodic Table Position | Period 3, Group 17 | Period 4, Group 17 |

| Atomic Number | 17 | 35 |

| Atomic Mass | 35.453 | 79.904 |

| State at Room Temp. | Gas | Liquid |

| Reactivity | More reactive | Less reactive |

This table summarizes key physical and chemical properties of chlorine and bromine, highlighting the differences that are exploited in chemical synthesis. tutorialspoint.comintactone.com

N-Boc Protection Strategies in Phenylalanine Synthesis

The protection of the amino group is a cornerstone of amino acid chemistry, preventing undesired side reactions during synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.netorgsyn.org

General N-Boc Protection Protocols of Amino Groups

The N-Boc protection of amino acids, including phenylalanine, is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). orgsyn.orgorganic-chemistry.org This reaction is generally carried out in the presence of a base under aqueous or anhydrous conditions. organic-chemistry.org A common procedure involves dissolving the amino acid in a mixture of an organic solvent like tert-butyl alcohol and water, followed by the addition of (Boc)₂O. orgsyn.org The reaction is often performed without strict pH control, although maintaining a slightly basic pH can be beneficial. orgsyn.orgnih.gov Various catalysts, such as 4-(dimethylamino)pyridine (DMAP) and iodine, have been employed to enhance the efficiency of the N-tert-butoxycarbonylation of amines. organic-chemistry.orgdeepdyve.com

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

Several synthetic strategies can be envisioned for the preparation of this compound. The choice of the most suitable route depends on factors such as the availability of starting materials, desired purity, and the scale of the synthesis. The primary approaches involve either the initial synthesis of the di-halogenated phenylalanine followed by N-protection, or the sequential halogenation of a pre-protected phenylalanine derivative.

Route 1: Synthesis from Commercially Available Dihalogenated Phenylalanine

The most direct, albeit potentially costly, method involves the N-Boc protection of commercially available 5-bromo-2-chloro-DL-phenylalanine or 2-bromo-5-chloro-DL-phenylalanine.

Reaction Scheme:

5-Bromo-2-chloro-DL-phenylalanine + (Boc)₂O → this compound

Efficiency: The N-Boc protection of amino acids is generally a high-yielding reaction. Methods using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base are standard procedures. Catalyst-free methods in a water-acetone mixture have also been reported to be highly efficient for the N-Boc protection of various amines, offering excellent yields in short reaction times.

Selectivity: This route is highly selective as the halogenation pattern is already established in the starting material. The primary concern for selectivity lies in avoiding side reactions, such as the formation of isocyanates or ureas, which can be minimized by optimizing reaction conditions.

Scalability: The scalability of this route is primarily limited by the commercial availability and cost of the starting material, 5-bromo-2-chloro-DL-phenylalanine. While suitable for laboratory-scale synthesis, the cost may become prohibitive for large-scale industrial production.

Route 2: Sequential Halogenation of a Phenylalanine Derivative

This approach involves the stepwise introduction of the chlorine and bromine atoms onto the phenyl ring of a suitable phenylalanine precursor. A plausible pathway starts with N-Boc-2-chloro-DL-phenylalanine, which is then subjected to electrophilic bromination.

Reaction Scheme:

DL-Phenylalanine + (Boc)₂O → N-Boc-DL-phenylalanine

N-Boc-DL-phenylalanine → N-Boc-2-chloro-DL-phenylalanine (via chlorination)

N-Boc-2-chloro-DL-phenylalanine + Brominating Agent → this compound

Efficiency: The efficiency of this multi-step synthesis is dependent on the yield of each step. The initial Boc protection is typically high-yielding. The subsequent chlorination and bromination steps are critical. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) can be highly efficient, with some reported reactions achieving yields of up to 97% for similar substrates.

Scalability: This route may be more scalable than Route 1 due to the use of more readily available and less expensive starting materials like DL-phenylalanine. However, the multi-step nature of the synthesis and the need for purification to ensure regiochemical purity can add complexity and cost to the process, particularly at a larger scale.

Route 3: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a classical and versatile method for introducing halogens onto an aromatic ring, starting from an aromatic amine. This route could start from a suitably substituted aniline (B41778) derivative. For instance, starting from 2-amino-4-bromobenzoic acid, which can be converted to the corresponding phenylalanine derivative.

Reaction Scheme (Illustrative):

Starting with a precursor like 4-bromo-2-nitrotoluene.

Conversion to 5-bromo-2-chloro-toluene via a Sandmeyer reaction on a related aniline. google.com

Further functionalization to introduce the amino acid side chain.

Selectivity: The Sandmeyer reaction offers excellent control over the position of the halogen introduction, as it replaces a specific amino group. This can be a significant advantage for achieving the desired di-halogenation pattern without the formation of isomers that can occur in direct electrophilic halogenation.

Route 4: Palladium-Catalyzed C-H Halogenation

Modern synthetic methods involving palladium-catalyzed C-H activation and halogenation offer a more direct approach to introducing halogen atoms. nih.gov

Reaction Scheme:

N-Boc-2-chloro-DL-phenylalanine + Halogen Source --(Pd catalyst)--> this compound

Efficiency: Palladium-catalyzed reactions can be highly efficient, often proceeding with high turnover numbers and yields under relatively mild conditions. nih.gov

Selectivity: These methods can offer excellent regioselectivity, often directed by a coordinating group on the substrate. For phenylalanine derivatives, the amino group can direct the halogenation to the ortho position. nih.gov However, achieving the specific 5-bromo-2-chloro substitution pattern would depend on the directing group and the specific catalytic system employed.

Scalability: While highly efficient on a laboratory scale, the scalability of palladium-catalyzed reactions can be a concern due to the high cost of the palladium catalyst and ligands, as well as the potential for metal contamination in the final product, which is a significant issue for pharmaceutical applications. Catalyst recycling and the development of more robust and less expensive catalysts are active areas of research to address these challenges.

Comparative Data of Synthetic Routes

| Synthetic Route | Efficiency | Selectivity | Scalability |

| Route 1: From Commercial Dihalogenated Phenylalanine | High (single step) | Excellent | Low (cost-prohibitive) |

| Route 2: Sequential Electrophilic Halogenation | Moderate (multi-step) | Good to Moderate (potential for isomers) | Moderate (balances starting material cost with purification challenges) |

| Route 3: Sandmeyer Reaction | Moderate (multi-step) | Excellent (position-specific) | High (starts from bulk chemicals) |

| Route 4: Palladium-Catalyzed C-H Halogenation | High (direct functionalization) | Excellent (catalyst-controlled) | Low to Moderate (catalyst cost and contamination concerns) |

Chemical Transformations and Derivatization of N Boc 5 Bromo 2 Chloro Dl Phenylalanine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For N-Boc-5-bromo-2-chloro-DL-phenylalanine, these reactions offer a pathway to selectively functionalize the aromatic ring, primarily by leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

Suzuki-Miyaura, Stille, Negishi, and Sonogashira Couplings

A range of well-established palladium-catalyzed reactions can be applied to modify this compound. The general applicability of these methods to aryl halides makes this compound an excellent substrate for creating diverse derivatives.

Suzuki-Miyaura Coupling : This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide. It is widely used for creating biaryl structures and is noted for its mild conditions and the low toxicity of its reagents. The N-Boc-protected phenylalanine framework is compatible with Suzuki-Miyaura conditions, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

Stille Coupling : The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. nih.govnih.gov It is highly versatile due to the air and moisture stability of organostannane reagents and their tolerance of many functional groups. nih.gov This method can be used to introduce aryl, vinyl, and acyl groups onto the phenylalanine ring. nih.gov

Negishi Coupling : This reaction utilizes an organozinc reagent as the coupling partner for the organic halide. Organozinc compounds are generally more reactive than their boron and tin counterparts, which can be advantageous for less reactive halides.

Sonogashira Coupling : Specifically used to form C(sp²)–C(sp) bonds, the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov This provides a direct route to introducing alkyne functionalities, which are themselves versatile handles for further derivatization, such as in "click chemistry" or subsequent cyclization reactions.

Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner | Typical Product | Key Features |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Biaryl or Alkylated Arene | Mild conditions, low toxicity of reagents. nih.gov |

| Stille Coupling | Organotin Compound (e.g., R-SnBu₃) | Biaryl, Vinylated, or Acylated Arene | Tolerant to most functional groups; air and moisture stable reagents. nih.gov |

| Negishi Coupling | Organozinc Compound (e.g., R-ZnX) | Biaryl or Alkylated Arene | High reactivity of organozinc reagent. |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Arylalkyne | Forms C(sp²)–C(sp) bonds; useful for introducing alkynyl groups. nih.gov |

Chemoselectivity in Cross-Coupling of Di-Halogenated Aryl Systems

The presence of both bromine and chlorine on the aromatic ring of this compound is central to its utility, as it allows for selective, stepwise functionalization. The selectivity of palladium-catalyzed cross-coupling reactions is governed by the rate of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.

The generally accepted order of reactivity for aryl halides in this step is: C-I > C-Br > C-OTf > C-Cl > C-F polyu.edu.hk

This reactivity trend implies that the C-Br bond at the C5 position will react preferentially over the C-Cl bond at the C2 position. By carefully controlling the reaction conditions—such as the choice of palladium catalyst, ligands, and temperature—it is possible to achieve highly chemoselective coupling at the C5 position while leaving the C2-chloro substituent untouched. polyu.edu.hk This selective functionalization yields a 2-chloro-5-substituted-phenylalanine derivative, which remains available for a subsequent, typically more forcing, cross-coupling reaction at the C-Cl position if desired. The choice of phosphine (B1218219) ligands can be crucial in modulating this selectivity; for instance, sterically hindered ligands can influence which halide is activated. polyu.edu.hk

Table 2: Predicted Chemoselectivity in Cross-Coupling Reactions

| Reaction Condition | More Reactive Site (Preferred Coupling) | Less Reactive Site (Remains Intact) | Rationale |

| Standard Pd-catalyzed conditions (e.g., Suzuki, Sonogashira) | C5-Br | C2-Cl | The C-Br bond has a lower bond dissociation energy and is more susceptible to oxidative addition by Pd(0) than the C-Cl bond. polyu.edu.hk |

| Harsh/Forcing Conditions | C2-Cl | (Already reacted) | After reaction at the C-Br site, more vigorous conditions (e.g., higher temperatures, specialized catalysts) can activate the stronger C-Cl bond for a second coupling. |

Hydrogenolysis and Reductive Dehalogenation of Aryl Halides

Reductive dehalogenation provides a method to selectively remove one or both halogen atoms. This process is also chemoselective, following a similar reactivity trend to cross-coupling, where aryl bromides are reduced more readily than aryl chlorides. Catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (like H₂ gas), can selectively cleave the C-Br bond while leaving the C-Cl bond intact under mild conditions.

This selectivity allows the bromine atom to be used as a "temporary" directing group. A synthetic sequence could involve:

A selective palladium-catalyzed cross-coupling reaction at the C5-Br position.

Selective reductive removal of the remaining C2-Cl group, or vice-versa, using the bromine as a blocking group for ortho-functionalization before its removal.

This strategy enhances the molecular complexity that can be built from the starting material, providing access to a wider range of substituted phenylalanine analogues.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another major class of reactions for modifying aryl halides. However, the mechanism and reactivity trends differ significantly from palladium-catalyzed couplings. The SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org

Reactivity of Aryl Chlorides and Bromides in this compound

For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex. libretexts.org The N-Boc-alanyl side chain is not a strong electron-withdrawing group, meaning the phenyl ring in this compound is considered unactivated, making SNAr reactions challenging.

In cases where SNAr does occur, the reactivity order of the halogens as leaving groups is often the reverse of that seen in cross-coupling reactions: F > Cl ≥ Br > I youtube.com

This counterintuitive trend arises because the rate-determining step is the initial nucleophilic attack, not the loss of the leaving group. youtube.comyoutube.com Highly electronegative halogens like fluorine (and to a lesser extent, chlorine) strongly polarize the carbon-halogen bond, making the ipso-carbon more electrophilic and susceptible to attack. youtube.com Therefore, in the context of SNAr, the C-Cl and C-Br bonds in this compound may exhibit similar reactivity, with a slight potential preference for displacement of the chloride.

Table 3: Comparative Halogen Reactivity in Different Reaction Types

| Reaction Type | General Reactivity Order | Governing Factor |

| Palladium-Catalyzed Cross-Coupling | I > Br > Cl > F | Rate of oxidative addition (C-X bond strength). polyu.edu.hk |

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl ≥ Br > I | Stabilization of the Meisenheimer complex (C-X bond polarization). youtube.com |

Selective Displacement of Halogen Substituents

Achieving selective displacement of one halogen over the other via an SNAr reaction on this compound is difficult due to the unactivated nature of the ring and the similar leaving group abilities of chloride and bromide in this mechanism. Without strong activating groups, forcing conditions such as high temperatures or the use of extremely strong bases would likely be required, which could lead to a mixture of products or decomposition. pressbooks.pub

In di-halogenated systems where SNAr is possible, chemoselectivity can sometimes be achieved, but it is often modest. For example, in a molecule with both a fluorine and a chlorine atom, the C-F bond shows much higher reactivity. nih.gov For the bromo-chloro substrate, achieving selectivity would likely require specialized reaction systems, such as transition-metal-free, base-promoted protocols or advanced methods like photocatalysis, which can alter the conventional reactivity patterns. nih.govacs.org However, for this specific compound, palladium-catalyzed cross-coupling remains the more predictable and synthetically reliable method for achieving selective functionalization.

Modifications at the Carboxyl Group

The carboxylic acid function of this compound is a key site for a variety of chemical modifications, most notably for forming amide and ester linkages, or for its reduction to corresponding alcohols and aldehydes. These transformations are fundamental in peptide synthesis and the creation of specialized molecular probes.

Esterification of N-protected amino acids like this compound is a common strategy to create versatile intermediates. These reactions can be catalyzed by acids or mediated by coupling reagents. For instance, methods using Mukaiyama's reagents, which have been successfully applied to N-acetyl-L-phenylalanine, are applicable for this purpose, often enhanced by microwave irradiation to shorten reaction times. nih.gov The formation of activated esters, such as tetrafluorophenyl (TFP) esters, is another important transformation. This is typically achieved using a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) with the corresponding alcohol (e.g., 2,3,5,6-tetrafluorophenol), converting the carboxyl group into a more reactive form for subsequent reactions. nih.gov

Amidation, the formation of a peptide bond, is arguably the most critical reaction for this compound. To minimize the risk of racemization at the chiral center, which can be a concern during carboxyl group activation, specific coupling reagents and conditions are employed. nih.gov Reagents like propanephosphonic acid anhydride (B1165640) (T3P) used in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at low temperatures have proven effective in forming amide bonds with minimal loss of stereochemical integrity. nih.gov Another common class of reagents are uronium salts like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which rapidly activate the carboxylic acid for reaction with an amine. libretexts.org The choice of base in these reactions is critical, as overly strong or sterically hindered bases can sometimes promote racemization. libretexts.org

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent Class | Specific Example(s) | Key Features |

|---|---|---|---|

| Esterification | Coupling Reagents | DCC, Mukaiyama's Reagents | Forms standard or activated esters. |

| Amidation | Phosphonic Anhydrides | T3P | Mild conditions, low racemization. nih.gov |

| Amidation | Uronium Salts | TBTU, HBTU, HATU | Fast activation, efficient coupling. libretexts.org |

The carboxyl group of this compound can be reduced to yield the corresponding primary alcohol (N-Boc-5-bromo-2-chloro-DL-phenylalaninol) or aldehyde (N-Boc-5-bromo-2-chloro-DL-phenylalaninal). These derivatives are valuable synthetic intermediates.

Reduction to the alcohol is typically accomplished using strong reducing agents. While sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce a carboxylic acid directly, it can be used effectively if the acid is first converted to a more reactive mixed anhydride using a reagent like ethyl chloroformate. acs.orglibretexts.org A more direct and common method involves the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like THF. libretexts.orgrsc.org

Selective reduction to the aldehyde is more delicate, as aldehydes are themselves readily reduced to alcohols. Therefore, the reaction must be stopped at the aldehyde stage. This can be achieved by first converting the carboxylic acid to a derivative like an ester or an acid chloride. Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78 °C) to prevent over-reduction to the alcohol. rsc.org Similarly, α-amino aldehydes can be synthesized from the corresponding thio-esters (e.g., ethanethiol (B150549) esters) via reduction with triethylsilane and a palladium-on-carbon catalyst, a method noted for proceeding without racemization. uky.edu

Table 2: Reagents for Carboxyl Group Reduction

| Target Product | Starting Material | Reagent | Notes |

|---|---|---|---|

| Alcohol | Carboxylic Acid | LiAlH₄ | Direct, powerful reduction. libretexts.orgrsc.org |

| Alcohol | Carboxylic Acid | Ethyl Chloroformate, then NaBH₄ | Two-step, mixed-anhydride method. acs.org |

| Aldehyde | Ester | DIBAL-H | Requires low temperature (-78 °C). rsc.org |

| Aldehyde | Thio-ester | Triethylsilane, Pd/C | High yield, no racemization. uky.edu |

De-protection Strategies of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions, yet it can be readily removed when desired. researchgate.net The cleavage of the N-Boc group from this compound is a critical step to liberate the free amine, making it available for further functionalization, such as peptide chain extension.

The most common method for Boc group removal is acidolysis. researchgate.net Strong acids are used to protonate the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation. rsc.org

Trifluoroacetic acid (TFA) is frequently used, either neat or as a solution in a solvent like dichloromethane (B109758) (DCM). rsc.org A 1:1 mixture of TFA and DCM is a common formulation that effectively cleaves the Boc group, typically within 30 minutes to a few hours at room temperature. rsc.orgresearchgate.net

Hydrogen chloride (HCl) is another standard reagent. It is often used as a 4M solution in an anhydrous solvent like 1,4-dioxane (B91453) or methanol. rsc.orgresearchgate.net This method is known to be fast and efficient, often providing the deprotected amine as a crystalline hydrochloride salt, which can simplify purification. researchgate.net

A potential complication in acid-catalyzed deprotection is the reactivity of the intermediate tert-butyl cation, which can alkylate nucleophilic side chains. This is less of a concern for phenylalanine derivatives compared to tryptophan or methionine, but scavengers like anisole (B1667542) can be added as a precaution. rsc.org

While strong acids are effective, they can sometimes cleave other acid-sensitive protecting groups. For substrates requiring milder conditions, alternative methods have been developed.

A notably mild and effective method involves the use of oxalyl chloride in methanol . nih.govrsc.org This system facilitates the deprotection of a wide range of N-Boc protected compounds at room temperature in 1-4 hours with good yields. nih.govrsc.org The proposed mechanism involves an initial reaction between the carbamate's carbonyl group and the electrophilic oxalyl chloride. nih.govresearchgate.net This method is particularly useful for substrates that may be sensitive to strong acids. The resulting amine is typically isolated as its hydrochloride salt.

Other selective methods include the use of catalytic amounts of Lewis acids like iron(III) chloride, which can cleave N-Boc groups in the presence of other protecting groups like Cbz.

The electronic properties of the halogen substituents on the phenyl ring of this compound influence its chemical reactivity, including the ease of N-Boc deprotection. Both chlorine and bromine are electron-withdrawing groups (EWGs) primarily through the inductive effect, while they also exhibit a weaker electron-donating resonance effect. rsc.orgresearchgate.net

This electron-withdrawing character has a documented effect on deprotection rates. In the case of the mild deprotection using oxalyl chloride in methanol, it has been observed that substrates bearing EWGs like bromo and chloro show a faster reaction rate. nih.gov This is attributed to an electronic destabilization of the aryl carbamate, which promotes its cleavage by the reagent. nih.gov

Further Functionalization of the Phenyl Ring and Side Chain

The presence of two distinct halogen atoms on the phenyl ring, along with the protected amino acid side chain, offers a rich platform for a variety of chemical modifications. These transformations allow for the introduction of diverse substituents and the construction of complex molecular architectures.

Functionalization via C-H Activation Methodologies

Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of this compound, the remaining C-H bonds on the phenyl ring are potential sites for the introduction of new functionalities.

Palladium-catalyzed C-H activation is a prominent strategy for the arylation, alkenylation, and acyloxylation of phenylalanine derivatives. nih.govacs.org The N-Boc protecting group can act as a directing group, guiding the metal catalyst to specific C-H bonds, typically at the ortho position to the amino acid side chain. However, the electronic and steric environment of the di-halogenated phenyl ring in this compound will significantly influence the regioselectivity of such reactions.

While specific studies on the C-H activation of this compound are not extensively documented in publicly available literature, general principles of palladium-catalyzed C-H functionalization can be extrapolated. nih.gov The reaction would likely involve a palladium catalyst, a ligand, and an appropriate coupling partner. For instance, arylation could be achieved using arylboronic acids or their derivatives in a Suzuki-Miyaura type C-H activation coupling.

Table 1: Hypothetical Palladium-Catalyzed C-H Arylation of this compound

| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | N-Boc-5-Bromo-2-chloro-X-phenyl-DL-phenylalanine |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | None | Cs₂CO₃ | Toluene | N-Boc-5-Bromo-2-chloro-X-(4-methoxyphenyl)-DL-phenylalanine |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | None | Na₂CO₃ | DME | N-Boc-5-Bromo-2-chloro-X-(3-thienyl)-DL-phenylalanine* |

Note: The exact position of arylation (X) would depend on the directing group ability of the N-Boc-protected amino acid side chain versus the electronic and steric influences of the existing halogen substituents. Further experimental validation is required.

Reactions Involving Halogen Migration or Rearrangement

The regioselectivity of a halogen dance reaction is influenced by the stability of the intermediate aryl anion. The electronic effects of the substituents on the ring play a crucial role in directing the migration. While specific examples for this compound are not reported, studies on other polyhalogenated aromatic compounds suggest that such rearrangements are feasible. nih.gov

Table 2: Potential Halogen Dance Rearrangements of this compound

| Entry | Base | Solvent | Temperature (°C) | Potential Product(s) |

| 1 | LDA | THF | -78 to RT | Isomeric N-Boc-(bromo)(chloro)-DL-phenylalanines |

| 2 | NaNH₂ | Liquid NH₃ | -33 | Isomeric N-Boc-(bromo)(chloro)-DL-phenylalanines |

| 3 | t-BuOK | DMSO | RT | Isomeric N-Boc-(bromo)(chloro)-DL-phenylalanines |

Note: The specific isomeric products and their ratios would require experimental determination.

Transformations at the Alpha-Carbon of the Phenylalanine Moiety

The alpha-carbon of the phenylalanine side chain, being adjacent to the carboxylic acid and the N-Boc protected amine, is a key site for further functionalization. The acidity of the alpha-proton allows for its removal by a suitable base to form an enolate, which can then react with various electrophiles.

The diastereoselective alkylation of N-Boc protected amino acid enolates is a well-established method for the synthesis of non-proteinogenic amino acids. For this compound, this would involve the formation of a chiral enolate, the stereoselectivity of which can be influenced by the choice of base, solvent, and reaction temperature. Subsequent reaction with an alkyl halide would introduce a new substituent at the alpha-position.

Table 3: Representative Alpha-Alkylation of this compound Methyl Ester

| Entry | Base | Electrophile | Solvent | Expected Product |

| 1 | LDA | Methyl iodide | THF | N-Boc-α-Methyl-5-bromo-2-chloro-DL-phenylalanine methyl ester |

| 2 | LiHMDS | Benzyl (B1604629) bromide | Toluene | N-Boc-α-Benzyl-5-bromo-2-chloro-DL-phenylalanine methyl ester |

| 3 | NaH | Allyl bromide | DMF | N-Boc-α-Allyl-5-bromo-2-chloro-DL-phenylalanine methyl ester |

Note: The diastereoselectivity of the alkylation would need to be determined experimentally.

N Boc 5 Bromo 2 Chloro Dl Phenylalanine As a Key Intermediate and Building Block

Application in Peptide Chemistry and Peptidomimetics

The structural complexity and synthetic utility of N-Boc-5-bromo-2-chloro-DL-phenylalanine make it a valuable component in the design and synthesis of modified peptides and peptidomimetics. The halogen substituents on the phenyl ring can modulate the biological activity and conformational properties of the resulting peptides.

This compound can be readily incorporated into peptide chains using both solid-phase peptide synthesis (SPPS) and traditional solution-phase techniques. In SPPS, the Boc protecting group on the α-amino group allows for a stepwise addition of the amino acid to a growing peptide chain anchored to a solid support. The general cycle of SPPS involves the deprotection of the N-terminal amino acid, followed by the coupling of the next Boc-protected amino acid. This iterative process enables the efficient synthesis of custom peptide sequences.

The key steps in utilizing this compound in Boc-based SPPS are outlined below:

| Step | Description | Reagents/Conditions |

| Resin Attachment | The C-terminal amino acid is first attached to a solid support resin. | Varies depending on the resin type. |

| Deprotection | The Boc protecting group of the resin-bound amino acid is removed to expose the free amine. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). |

| Neutralization | The resulting ammonium salt is neutralized to the free amine. | Diisopropylethylamine (DIEA) in DCM or N-methylpyrrolidone (NMP). |

| Coupling | The carboxyl group of this compound is activated and coupled to the free amine of the resin-bound peptide. | Coupling reagents such as DCC/HOBt, HBTU, or HATU. |

| Repeat | The deprotection, neutralization, and coupling cycle is repeated to elongate the peptide chain. | - |

| Cleavage | The final peptide is cleaved from the resin support, and side-chain protecting groups are removed. | Strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). |

This table provides a general overview of the Boc-SPPS process.

In solution-phase synthesis, this compound is coupled with other protected amino acids or peptide fragments in a suitable solvent. This method is often employed for large-scale synthesis or for peptides that are difficult to assemble on a solid support.

The incorporation of unnatural amino acids like this compound into peptides is a powerful strategy for modifying their properties. Halogenated amino acids, in particular, can introduce beneficial characteristics such as increased metabolic stability, enhanced binding affinity, and altered conformational preferences. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and self-assembly processes.

The introduction of this specific halogenated phenylalanine can lead to peptides with:

Enhanced Biological Activity: The halogen atoms can interact with biological targets, potentially increasing the potency of the peptide.

Improved Pharmacokinetic Properties: The increased lipophilicity and resistance to enzymatic degradation can lead to a longer half-life in vivo.

Novel Structural Motifs: The unique steric and electronic properties of the halogenated ring can induce specific secondary structures in the peptide.

Peptoids, or N-substituted glycines, are a class of peptidomimetics that exhibit enhanced proteolytic stability compared to natural peptides. The submonomer synthesis method is a common approach for constructing peptoids. While not a direct application of the amino acid itself, the structural motifs present in this compound can be mimicked in peptoid side chains. For instance, a primary amine containing the 5-bromo-2-chlorobenzyl group could be used in the displacement step of peptoid synthesis to introduce this functionalized aromatic ring.

Furthermore, hybrid peptidomimetics that combine natural and unnatural amino acids, as well as peptoid residues, can be synthesized. In such constructs, this compound could be incorporated alongside other building blocks to create molecules with tailored biological activities and biophysical properties.

Precursor for Advanced Organic Scaffolds

The presence of multiple reactive handles—the carboxylic acid, the protected amine, and the bromo and chloro substituents on the aromatic ring—makes this compound a valuable starting material for the synthesis of more complex organic molecules.

The halogen atoms on the phenyl ring of this compound serve as versatile functional groups for carbon-carbon and carbon-heteroatom bond formation. These positions can be selectively functionalized using a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, leading to the synthesis of highly functionalized and poly-substituted aromatic compounds.

| Cross-Coupling Reaction | Reactant | Catalyst | Bond Formed |

| Suzuki Coupling | Boronic acids or esters | Palladium catalyst | C-C |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper catalyst | C-C (alkyne) |

| Buchwald-Hartwig Amination | Amines | Palladium catalyst | C-N |

| Heck Coupling | Alkenes | Palladium catalyst | C-C (alkene) |

This table illustrates the potential for diversification of the aromatic ring through various cross-coupling reactions.

By strategically choosing the coupling partners and reaction conditions, chemists can build complex molecular architectures starting from this readily available building block.

The functional groups present in this compound can also be utilized in the construction of heterocyclic ring systems. The amino acid backbone can be modified and cyclized to form various nitrogen-containing heterocycles. For example, the carboxylic acid and the amino group can participate in intramolecular condensation reactions to form lactams.

Furthermore, the halogenated aromatic ring can be a key component in the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions, where the side chain reacts with one of the halogenated positions, or through multi-step synthetic sequences involving the modification of the side chain followed by cyclization, a variety of heterocyclic scaffolds can be accessed. These heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in a wide range of bioactive molecules.

Design of Chiral Building Blocks from DL-Phenylalanine

This compound is a synthetically modified, non-natural amino acid derivative. Its structure is based on phenylalanine, an essential α-amino acid. The designation "DL" indicates that it is a racemic mixture, containing equal amounts of both the D- and L-enantiomers. This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with specific biological or chemical properties. The key modifications to the natural phenylalanine structure are the addition of a tert-butyloxycarbonyl (N-Boc) protecting group on the amine, and the substitution of a bromine and a chlorine atom onto the phenyl ring. These features make it a versatile intermediate for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C14H17BrClNO4 |

| Molecular Weight | 394.65 g/mol |

| Structure | Based on Phenylalanine |

| Key Modifications | N-Boc protecting group, 5-Bromo substitution, 2-Chloro substitution |

| Chirality | Racemic (DL mixture) |

Importance of DL-Phenylalanine as a Racemic Precursor

In chemical synthesis, starting with a racemic mixture like DL-phenylalanine can be more cost-effective and straightforward than using a pure enantiomer, as it avoids the need for special chiral catalysts or starting materials from the outset wikipedia.org. A racemic mixture is composed of equal (50:50) amounts of the left- and right-handed enantiomers of a chiral molecule wikipedia.org. DL-phenylalanine, a synthetic mix of the D- and L- forms, serves as a fundamental precursor in the synthesis of various compounds, including neurotransmitters like dopamine and norepinephrine qidosha.comcaringsunshine.comwikipedia.org.

The use of racemic starting materials is a common strategy in drug discovery and development. Often, structure-activity relationship (SAR) studies are initially performed with racemates because they are easier and less costly to prepare nih.gov. Once a promising candidate is identified, the separation and evaluation of individual enantiomers become critical nih.gov. This approach allows for broader initial screening before investing in the more complex and expensive processes of asymmetric synthesis or chiral resolution.

The decision to develop a drug as a single enantiomer or to continue with the racemate depends on the properties of the individual enantiomers. In some cases, only one enantiomer is active, while the other may be inactive or even cause harmful side effects, as was famously the case with thalidomide wikipedia.org. Therefore, a thorough understanding of the biological activity of each enantiomer is crucial.

Role in Enantioselective Synthesis and Chiral Pool Strategies

While starting with a racemate is often practical, the synthesis of many modern pharmaceuticals and bioactive molecules requires a single, pure enantiomer. This is where enantioselective synthesis and chiral pool strategies become essential. DL-phenylalanine and its derivatives are pivotal starting points for these advanced synthetic routes.

Enantioselective Synthesis is a process that selectively produces one of the two enantiomers of a chiral product. A key method for achieving this from a racemic mixture is called resolution . Resolution separates the enantiomers of a racemate libretexts.org. Common resolution techniques for racemic amino acids like DL-phenylalanine include:

Enzymatic Resolution: This highly selective method uses enzymes that act on only one enantiomer of the racemic mixture. For example, aminoacylase enzymes can selectively hydrolyze the N-acyl derivative of an L-amino acid, allowing the liberated L-amino acid to be separated from the unreacted N-acyl-D-amino acid tandfonline.comlibretexts.org. This technique has been successfully applied to resolve DL-phenylalanine, DL-tryptophan, and DL-leucine tandfonline.comacs.orgacs.org. Similarly, phenylalanine ammonia (B1221849) lyases (PALs) can be used to produce optically pure D-phenylalanine from a racemic mixture, achieving high yields and excellent enantiomeric excess nih.gov.

Chemical Resolution: This involves reacting the racemic mixture with a pure chiral resolving agent to form a mixture of diastereomers libretexts.org. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization libretexts.org. After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral Pool Synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules studysmarter.co.ukmdpi.com. Amino acids, including both enantiomers of phenylalanine, are a cornerstone of the chiral pool tandfonline.combaranlab.org. By starting with a resolved enantiomer of a phenylalanine derivative, chemists can incorporate a pre-existing stereocenter into the target molecule, controlling the stereochemistry of subsequent steps. For instance, enantiopure (R)- and (S)-phenylalanines have been used as the chiral source for the synthesis of other complex chiral molecules like aminoindanes tandfonline.com.

A powerful extension of these concepts is stereodivergent synthesis , which allows for the preparation of any possible stereoisomer of a target molecule by carefully choosing the starting materials and reagents nih.govacs.orgresearchgate.net. Starting with a racemic mixture like this compound, a chemist could, in principle, resolve the mixture and then use each enantiomer (the D-form and the L-form) as a distinct chiral building block to synthesize different target molecules. This approach maximizes efficiency by utilizing both halves of the initial racemic precursor.

| Strategy | Description | Example Method |

|---|---|---|

| Enzymatic Resolution | Uses stereospecific enzymes to selectively convert one enantiomer, allowing for separation. | Asymmetric hydrolysis of N-acyl-DL-phenylalanine using aminoacylase tandfonline.com. |

| Chemical Resolution | Forms diastereomeric salts with a chiral resolving agent, which are then separated based on different physical properties. | Fractional crystallization of diastereomeric salts libretexts.org. |

| Chiral Pool Synthesis | Uses an enantiomerically pure phenylalanine derivative as a starting building block to impart chirality to a new molecule. | Synthesis of bioactive alkaloids using L-phenylalanine as a chiral synthon mdpi.com. |

| Stereodivergent Synthesis | Selectively synthesizes any stereoisomer of a product by using different chiral catalysts or starting materials. | Using both D- and L-phenylalanine from a resolved mixture to create different target enantiomers researchgate.net. |

Stereochemical Considerations in the Synthesis and Application of N Boc 5 Bromo 2 Chloro Dl Phenylalanine

Strategies for Resolution of DL-Phenylalanine Derivatives

The resolution of a racemic mixture (DL-mixture) into its constituent enantiomers is a cornerstone of stereoselective chemistry. For derivatives of phenylalanine, including N-Boc-5-Bromo-2-chloro-DL-phenylalanine, several strategies can be employed.

Diastereomeric Salt Formation: This classical chemical resolution technique remains one of the most frequently used methods for large-scale separation of enantiomers. researchgate.net It involves reacting the racemic amino acid derivative with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. For N-Boc-protected amino acids, which are acidic, a chiral base would be used as the resolving agent. Conversely, if the Boc group were removed and the carboxyl group esterified, a chiral acid could be used to resolve the resulting racemic amine.

Common resolving agents for phenylalanine and its derivatives include tartaric acid derivatives and chiral amines. For instance, L(-)-dibenzoyl tartaric acid has been successfully used in the resolution of DL-phenylalanine. google.com Another effective agent is N-acetyl-D-phenylglycine for the resolution of DL-phenylalanine methyl ester, which resulted in high optical purity (98.1%) and yield (81.2%) of the D-enantiomer. researchgate.netresearchgate.net The choice of solvent and temperature is crucial for achieving efficient separation.

| Resolving Agent | Target Compound | Key Findings | Reference |

| N-acetyl-D-phenylglycine | DL-phenylalanine methyl ester | Achieved 98.1% optical purity and 81.2% yield. The agent is recoverable. | researchgate.net |

| L(-)-dibenzoyl tartaric acid | DL-phenylalanine | Effective resolution in a mixed solvent system of hydrochloric acid, methanol, and water. | google.com |

| (R)-thiazolidine-2-thione-4-carboxylic acid | DL-phenylalanine methyl ester | An established resolving agent, though synthesis can have environmental drawbacks. | researchgate.net |

| Chiral Macrocyclic Nickel(II) Complexes | β-DL-Phenylalanine | Demonstrates chiral recognition and potential for resolution through coordination chemistry. | researchgate.net |

Enzymatic Resolution: Biocatalytic methods offer high selectivity under mild conditions. Enzymes like lipases can selectively catalyze reactions on one enantiomer of a racemic mixture. For example, lipases have been used for the kinetic resolution of β-lactams to produce enantiomerically pure (R)-β-phenylalanine. nih.gov Similarly, engineered enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) and various oxidases or deaminases can be employed in cascades for the stereoselective synthesis or resolution of phenylalanine derivatives. acs.orgnih.gov This approach is attractive due to its high efficiency and environmental compatibility.

Asymmetric Synthesis Approaches to Enantiomerically Pure Phenylalanine Analogues

To circumvent the often-inefficient separation of racemic mixtures, asymmetric synthesis aims to directly produce a single enantiomer. Several powerful methods have been developed for the synthesis of non-natural α-amino acids. nih.govacs.org

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs a subsequent chemical transformation, such as alkylation, to occur stereoselectively. The alkylation of glycine (B1666218) enolates bound to a chiral auxiliary is a common approach. For instance, the Myers alkylation of pseudoephedrine glycinamide allows for the stereoselective synthesis of various α-amino acids. nih.gov After the key stereocenter-forming step, the auxiliary is removed to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst generates a large quantity of a chiral product.

Phase-Transfer Catalysis: Asymmetric α-alkylation of a glycine Schiff base using chiral phase-transfer catalysts, such as Cinchona alkaloids, has proven effective for synthesizing both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives with excellent yields and high enantioselectivity. nih.gov This method could be adapted for the synthesis of N-Boc-5-Bromo-2-chloro-phenylalanine by using 2-chloro-5-bromobenzyl bromide as the alkylating agent.

Metallaphotoredox Catalysis: Modern synthetic methods combining photoredox and nickel catalysis enable the coupling of readily available racemic alkyl electrophiles with various nucleophiles. nih.gov This enantioconvergent approach can transform a racemic starting material into a single enantiomer of the product, offering a versatile route to protected unnatural α-amino acids under mild conditions. nih.govprinceton.edu

Biocatalysis: Engineered enzymes are increasingly used for the asymmetric synthesis of D- or L-phenylalanine analogues. acs.org For example, engineered phenylalanine ammonia lyases (PALs) can catalyze the direct asymmetric amination of cinnamic acid derivatives to produce β-branched aromatic α-amino acids. nih.gov Transaminases are also widely used for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. acs.org

| Method | Catalytic System / Auxiliary | Typical Yield | Typical Enantioselectivity (ee) | Reference |

| Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | >80% | >95% | nih.gov |

| Nickel-Catalyzed Cross-Coupling | Chiral Nickel Complex | Good | High | nih.gov |

| Myers Alkylation | Pseudoephedrine Auxiliary | Gram-scale | High | nih.gov |

| Enzymatic Synthesis | Engineered Phenylalanine Ammonia Lyase (PAL) | Variable | High | acs.orgnih.gov |

Maintenance of Stereochemical Integrity during Chemical Transformations

Once an enantiomerically pure amino acid like N-Boc-5-Bromo-2-chloro-L-phenylalanine is obtained, it is crucial to maintain its stereochemical integrity throughout subsequent reactions, particularly in peptide synthesis. The α-hydrogen of an amino acid is susceptible to deprotonation, which can lead to racemization or epimerization (inversion of configuration at a single chiral center in a molecule with multiple centers).

The primary mechanism for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. nih.gov Activation of the carboxylic acid of an N-protected amino acid can lead to cyclization, forming the oxazolone. The α-proton of this intermediate is significantly more acidic and can be readily removed by a base, leading to a planar, achiral enolate intermediate that can be re-protonated from either face, resulting in racemization. nih.govpeptide.com

Factors influencing racemization include:

Protecting Group: The N-terminal protecting group plays a significant role. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are known to suppress oxazolone formation compared to acyl groups, thereby reducing the risk of racemization. peptide.com However, epimerization can still occur, especially under strongly basic conditions used for Fmoc deprotection. nsf.govfao.org

Coupling Reagents: The choice of coupling reagent is critical. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by minimizing the lifetime of the highly reactive activated species and competing with the formation of the oxazolone. peptide.com

Base: The presence and strength of the base can promote racemization. Tertiary amines like diisopropylethylamine (DIEA) are often used, but their concentration and the reaction temperature must be carefully controlled. researchgate.net

For this compound, the Boc group offers good protection against racemization during coupling reactions. However, care must be taken to use appropriate coupling reagents and to control the basicity of the reaction medium to preserve the stereochemical purity of the final peptide. acs.orgacs.org

Impact of Stereoisomerism on Synthetic Utility and Derivatization Pathways

The stereochemistry of an unnatural amino acid profoundly impacts its utility in medicinal chemistry and materials science. The incorporation of either the D- or L-isomer of N-Boc-5-Bromo-2-chloro-phenylalanine into a peptide chain will lead to diastereomeric peptides with distinct properties.

Proteolytic Stability: Natural proteases are highly specific for L-amino acids. Incorporating a D-amino acid, such as D-5-Bromo-2-chloro-phenylalanine, into a peptide sequence can render the adjacent peptide bonds resistant to enzymatic cleavage. nih.gov This strategy is widely used to increase the in vivo half-life of peptide-based drugs.

Conformational Constraints: The stereochemistry at the α-carbon influences the local backbone conformation (φ and ψ dihedral angles) of a peptide. Introducing a D-amino acid can induce specific turns (e.g., β-turns) in the peptide structure, which can be crucial for mimicking or blocking a specific protein-protein interaction. nih.gov

Biological Activity: The precise three-dimensional arrangement of side chains is critical for molecular recognition and binding to biological targets like receptors or enzymes. Therefore, two peptide diastereomers, differing only by the configuration of the unnatural amino acid, can exhibit vastly different biological activities, with one being a potent agonist and the other being inactive or even an antagonist. nih.gov

Self-Assembly Properties: In materials science, the stereochemistry of constituent amino acids can control the self-assembly of peptides into higher-order structures like nanotubes, hydrogels, and fibrils. The packing of homochiral (all L- or all D-) versus heterochiral (mixed L- and D-) sequences can lead to dramatically different supramolecular architectures. acs.org The halogenated phenyl ring of N-Boc-5-Bromo-2-chloro-phenylalanine could further influence these interactions through halogen bonding and altered hydrophobicity.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of N-Boc-5-bromo-2-chloro-DL-phenylalanine. Each technique provides unique insights into the compound's atomic composition and connectivity.

In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the tert-butoxycarbonyl (Boc) protecting group, the α-proton, the β-protons of the alanine (B10760859) backbone, and the aromatic protons. The aromatic region would display a complex splitting pattern due to the substitution on the phenyl ring.

The ¹³C NMR spectrum would complement this by showing characteristic resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the α- and β-carbons, and the carbons of the substituted aromatic ring. hmdb.cachemicalbook.com The specific chemical shifts would be influenced by the presence of the electron-withdrawing bromine and chlorine atoms.

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum of the parent compound, phenylalanine, shows a molecular ion peak at m/z 165. nist.gov For this compound, the expected molecular ion peak would be significantly higher, reflecting the addition of the Boc group and the halogen atoms. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with characteristic losses of the Boc group, the carboxylic acid group, and fragments from the substituted benzyl (B1604629) side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. nih.gov The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. While FTIR can provide information about the chemical structure, it is generally not able to distinguish between different enantiomeric forms. thermofisher.com However, differences in crystal symmetry between racemic and enantiopure forms can sometimes be observed. thermofisher.com Studies on phenylalanine have identified various vibrational modes, and similar patterns would be expected for its derivatives. researchgate.netnih.gov

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H (urethane) | 3300-3500 |

| C-H (aromatic and aliphatic) | 2850-3100 |

| C=O (urethane carbonyl) | ~1710 |

| C=O (carboxylic acid carbonyl) | ~1700 |

| C=C (aromatic) | 1450-1600 |

| C-O (urethane) | 1200-1300 |

| C-Cl | 600-800 |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the purity of this compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of over 95% is often required for research-grade chemicals. sigmaaldrich.com

Gas Chromatography (GC): Due to its low volatility and the presence of polar functional groups, this compound is not amenable to direct analysis by gas chromatography. Derivatization to a more volatile ester form might allow for GC analysis, but HPLC is the more conventional and direct method for this type of compound.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a racemic mixture, it contains equal amounts of the D- and L-enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample, which is crucial if a single enantiomer is desired for specific applications.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used for the chiral separation of amino acid derivatives. For instance, studies on similar chiral phenylalanine derivatives have successfully employed columns like the Daicel Chiralcel OD-H with a mobile phase of n-hexane and isopropanol. nih.gov The successful synthesis of enantiopure phenylalanine derivatives often involves confirming the high enantiomeric excess (>99% ee) using chiral HPLC, demonstrating the importance of this technique in stereoselective synthesis. nih.gov

X-ray Crystallography for Absolute Configuration Determination (if applicable to synthesized derivatives)

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. While obtaining suitable single crystals of this compound itself might be challenging, this technique is highly applicable to its derivatives.

If a single enantiomer of a derivative of this compound were synthesized and crystallized, X-ray diffraction analysis would provide unambiguous proof of its absolute configuration (R or S). This method has been used to determine the molecular structure of related compounds, such as in the study of phenylalanine amide derivatives where X-ray crystallography confirmed the structure of oxidation products. nih.gov The technique has also been instrumental in understanding the binding of phenylalanine-like inhibitors to enzymes by providing high-resolution structures of the protein-ligand complexes. nih.gov

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes